molecular formula C21H25N3O6S B2517571 1-(2-((2-methyl-1H-indol-3-yl)sulfonyl)ethyl)-3-(3,4,5-trimethoxyphenyl)urea CAS No. 946299-01-0

1-(2-((2-methyl-1H-indol-3-yl)sulfonyl)ethyl)-3-(3,4,5-trimethoxyphenyl)urea

Cat. No. B2517571
CAS RN: 946299-01-0
M. Wt: 447.51
InChI Key: ZUJCMWHZERTHDU-UHFFFAOYSA-N
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Description

The compound "1-(2-((2-methyl-1H-indol-3-yl)sulfonyl)ethyl)-3-(3,4,5-trimethoxyphenyl)urea" is a molecule that appears to be related to the class of sulfonylureas and ureas, which are often explored for their potential applications in various fields, including agriculture and medicine. Sulfonylureas and ureas have been studied for their herbicidal properties and their ability to be quantitated in water samples . Additionally, ureas have been synthesized through various methods, including the Lossen rearrangement, which is a technique that can be used to convert carboxylic acids to ureas without racemization and under environmentally friendly conditions . Furthermore, the synthesis and structural characterization of similar compounds, such as 1-(2-(1H-indol-3-yl)ethyl)-3-(2-methoxyphenyl)urea, have been reported, with studies on their antitumor activities and interactions with proteins like CDK4 .

Synthesis Analysis

The synthesis of urea derivatives can be achieved through various methods. One such method involves the Lossen rearrangement, which allows for the conversion of carboxylic acids to ureas in a single-pot process that is both cost-effective and environmentally friendly . This method is compatible with common protecting groups and can yield the desired ureas without racemization. Although the specific synthesis of "1-(2-((2-methyl-1H-indol-3-yl)sulfonyl)ethyl)-3-(3,4,5-trimethoxyphenyl)urea" is not detailed in the provided papers, the methodologies described could potentially be applied or adapted for its synthesis.

Molecular Structure Analysis

The molecular structure of a related compound, 1-(2-(1H-indol-3-yl)ethyl)-3-(2-methoxyphenyl)urea, has been characterized using various techniques, including NMR, ESI-MS, and single-crystal X-ray diffraction . This compound crystallizes in the monoclinic space group and has been analyzed for its antitumor activities. The detailed structural analysis provides insights into the molecular geometry and potential interaction sites, which are crucial for understanding the compound's biological activities.

Chemical Reactions Analysis

Urea derivatives can participate in a variety of chemical reactions. For instance, 1,5-diaryl-3-hydroxy-4-methylsulfonyl-3-pyrrolin-2-ones have been shown to react with urea to form 3-amino derivatives of pyrrolones . These reactions can lead to the formation of different salts and compounds depending on the reactants used, such as hydrazine hydrate, ethylenediamine, and o-phenylenediamine. The reactivity of the urea group in these compounds suggests that "1-(2-((2-methyl-1H-indol-3-yl)sulfonyl)ethyl)-3-(3,4,5-trimethoxyphenyl)urea" may also undergo similar reactions, which could be explored for the synthesis of novel derivatives with potential biological activities.

Physical and Chemical Properties Analysis

The physical and chemical properties of sulfonylureas and ureas are important for their practical applications. For example, the quantitation of these compounds in water samples has been achieved using liquid chromatography with mass spectrometry, indicating their stability and detectability in aqueous environments . The extraction efficiency and recovery rates from water samples have been studied, providing information on their solubility and interactions with the solvent. These properties are essential for understanding the behavior of "1-(2-((2-methyl-1H-indol-3-yl)sulfonyl)ethyl)-3-(3,4,5-trimethoxyphenyl)urea" in different contexts, including its potential use as a herbicide or a pharmaceutical agent.

Scientific Research Applications

Synthesis and Chemical Properties

Research has focused on the synthesis of related sulfonylurea compounds and their chemical properties. For example, studies on the novel synthesis of anti-inflammatory agents highlight the process of creating sulfonylurea derivatives with potential therapeutic applications (Urban et al., 2003). Similarly, the degradation of sulfosulfuron, a related sulfonylurea herbicide, under various abiotic factors indicates the environmental stability and breakdown pathways of these compounds (Saha & Kulshrestha, 2002).

Biological Activities and Applications

  • Antitumor Activity : A compound structurally similar to the one was synthesized and evaluated for its antitumor activities. This research indicates the potential of sulfonylurea derivatives in medicinal chemistry and oncology (Hu et al., 2018).

  • Herbicide Degradation : The environmental degradation pathways of sulfonylurea herbicides, including their microbial transformation, have been studied to understand their persistence and breakdown in agricultural settings (Sharma, Banerjee, & Choudhury, 2012).

  • Chemical Synthesis Catalysts : Research into the synthesis and characterization of novel organo solid acids with urea moiety showcases the use of sulfonylurea derivatives as catalysts in chemical synthesis, highlighting their versatility in green chemistry applications (Zolfigol, Ayazi-Nasrabadi, & Baghery, 2015).

properties

IUPAC Name

1-[2-[(2-methyl-1H-indol-3-yl)sulfonyl]ethyl]-3-(3,4,5-trimethoxyphenyl)urea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H25N3O6S/c1-13-20(15-7-5-6-8-16(15)23-13)31(26,27)10-9-22-21(25)24-14-11-17(28-2)19(30-4)18(12-14)29-3/h5-8,11-12,23H,9-10H2,1-4H3,(H2,22,24,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZUJCMWHZERTHDU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C2=CC=CC=C2N1)S(=O)(=O)CCNC(=O)NC3=CC(=C(C(=C3)OC)OC)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H25N3O6S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

447.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(2-((2-methyl-1H-indol-3-yl)sulfonyl)ethyl)-3-(3,4,5-trimethoxyphenyl)urea

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